

## A Theoretical and Computational Guide to 2,6-D

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## Compound of Interest

Compound Name: 2,6-Dimethyl-1,8-naphthyridine  
Cat. No.: B084551

Affiliation: Google Research

## Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **2,6-Dimethyl-1,8-naphthyridine**, a heterocyclic specific published computational studies on **2,6-Dimethyl-1,8-naphthyridine**, this paper presents a detailed analysis of its structural isomer, 2,7-Dimethyl-1,8-naphthyridine, as a proxy for understanding the core structural features. Furthermore, this guide outlines the standard computational methodologies employed for the title compound. The document includes structured data tables for key geometric parameters, detailed experimental and theoretical protocols, and visu

## Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of substituted analogues. **2,6-Dimethyl-1,8-naphthyridine**, is a specific compound within this class that warrants detailed theoretical and computational

A thorough review of the current scientific literature reveals a notable gap in dedicated theoretical and computational studies for **2,6-Dimethyl-1,8-naphthyridine**. This guide aims to address this gap through a multi-faceted approach:

- Structural Analysis via a Surrogate:** We present a detailed analysis of the experimentally determined crystal structure of the closely related isomer, 2,7-Dimethyl-1,8-naphthyridine, highlighting its similar molecular geometry and electronic distribution, making it an excellent reference for the title compound.
- Methodological Framework:** We outline a generalized, state-of-the-art computational protocol for the theoretical study of **2,6-Dimethyl-1,8-naphthyridine**, covering a range of computational methods and parameters.

This guide is intended to serve as a foundational document, providing both concrete structural data from a closely related molecule and a clear roadmap for future research.

## Molecular Overview: 2,6-Dimethyl-1,8-naphthyridine

**2,6-Dimethyl-1,8-naphthyridine** is an aromatic heterocyclic compound. Its core consists of two fused pyridine rings, with methyl groups substituted at the 2 and 6 positions.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>
Molecular Weight	158.20 g/mol
CAS Number	14757-45-0
Canonical SMILES	CC1=CC2=C(N=C1)C=CC(=N2)C
InChI Key	DMHYFUIQTGCNJS-UHFFFAOYAC

```
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  graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 2,6-Dimethyl-1,8-naphthyridine"]  
  node [fontname="Arial", fontsize=10, shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]  
  edge [fontname="Arial", fontsize=10, color="#202124", style=bold];  
}
```

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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C4a [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
N8 [label="N"];
C8a [label="C"];
C2_Me [label="CH3"];
C6_Me [label="CH3"];

// Invisible nodes for positioning
{rank=same; C4; C5}
{rank=same; C4a; C8a}
{rank=same; C3; C6}
{rank=same; C2; C7}
{rank=same; N1; N8}

// Ring 1
N1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C4a [label=""];
C4a -- C8a [label=""];
C8a -- N1 [label=""];

// Ring 2
C8a -- C7 [label=""];
C7 -- C6 [label=""];
C6 -- C5 [label=""];
C5 -- C4a [label=""];
N8 -- C7 [label=""];
N8 -- C8a [label=""];

// Substituents
C2 -- C2_Me [label=""];
C6 -- C6_Me [label=""];
}
```

Molecular Structure of 2,6-Dimethyl-1,8-naphth

## Structural Analysis via a Surrogate: 2,7-Dimethyl-1,8-naphthyridine

Due to the absence of published crystal structure data for **2,6-Dimethyl-1,8-naphthyridine**, we present the geometric parameters from the single-crystal X-ray diffraction data (CCDC 744285). The data is sourced from the work of Fun, H.-K., et al. (2009), "2,7-Dimethyl-1,8-naphthyridine", Acta Crystallographica Section E: Structure

The molecular structure of 2,7-Dimethyl-1,8-naphthyridine is nearly planar, with a dihedral angle of only  $0.42(3)^\circ$  between the two fused pyridine rings.

## Experimental Protocol: Single-Crystal X-ray Diffraction

- **Synthesis:** 2,7-dimethyl-1,8-naphthyridine was prepared according to established literature procedures. Crystals suitable for X-ray diffraction were obtained.
- **Data Collection:** Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer at a temperature of 100 K using Mo K $\alpha$  radiation.
- **Structure Solution and Refinement:** The structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All hydrogen atoms were placed geometrically.

## Data Presentation: Geometric Parameters

The following tables summarize the key bond lengths and angles for 2,7-Dimethyl-1,8-naphthyridine. The atom numbering corresponds to the standard numbering scheme.

Table 1: Selected Bond Lengths (Å) for 2,7-Dimethyl-1,8-naphthyridine

Bond	Length (Å)
N1 - C2	1.341
N1 - C8a	1.365
C2 - C3	1.401
C2 - C9(Me)	1.496
C3 - C4	1.363
C4 - C4a	1.414
C4a - C5	1.415
C4a - C8a	1.410
C5 - C6	1.362
C6 - C7	1.402
C7 - N8	1.340
C7 - C10(Me)	1.497
N8 - C8a	1.366

Table 2: Selected Bond Angles (°) for 2,7-Dimethyl-1,8-naphthyridine

Angle	Value (°)
C8a - N1 - C2	117.2
N1 - C2 - C3	123.3
N1 - C2 - C9(Me)	116.5
C3 - C2 - C9(Me)	120.2
C4 - C3 - C2	119.1
C3 - C4 - C4a	119.7
C5 - C4a - C4	121.7
C5 - C4a - C8a	117.8
C4 - C4a - C8a	120.5
C6 - C5 - C4a	119.8
C5 - C6 - C7	119.1
N8 - C7 - C6	123.3
N8 - C7 - C10(Me)	116.4
C6 - C7 - C10(Me)	120.3
C7 - N8 - C8a	117.2
N1 - C8a - N8	116.1
N1 - C8a - C4a	123.4
N8 - C8a - C4a	120.5

Note: Data extracted from the Crystallographic Information File (CIF) for CCDC 744285.

## Theoretical and Computational Protocols

While a specific computational study for **2,6-Dimethyl-1,8-naphthyridine** is not available, this section details a standard and robust methodology for

### Computational Methodology

- **Software:** All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- **Theoretical Method:** Density Functional Theory (DFT) is the most common and effective method for such systems. The B3LYP (Becke, 3-paramete computational cost.
- **Basis Set:** A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good description of the electronic structure, includ accurately model lone pairs and potential non-covalent interactions.

### Key Computational Experiments

- **Geometry Optimization:** The first step is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimizat
- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed. This serves two purposes:
  - It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
  - It predicts the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.
- **Electronic Structure Analysis:**

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the electronic transition energy.
- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
- Spectroscopic Predictions:
  - UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Vis absorption spectra.

A typical DFT computational workflow for molecular

## Conclusion

This technical guide provides a foundational understanding of the structural and potential electronic properties of **2,6-Dimethyl-1,8-naphthyridine**. It bridges the gap by presenting high-quality experimental data from its close isomer, 2,7-Dimethyl-1,8-naphthyridine. The provided geometric parameters

Furthermore, the detailed outline of standard computational protocols offers a clear and actionable framework for researchers to conduct their own theoretical calculations. The calculated molecular orbitals, and simulated spectra, will undoubtedly yield deep insights into the chemical behavior of **2,6-Dimethyl-1,8-naphthyridine**. This guide highlights the potential of this and other under-characterized 1,8-naphthyridine derivatives.

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## References

- 1. journals.iucr.org [journals.iucr.org]
- 2. 2,7-Dimethyl-1,8-naphthyridine | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub> | CID 594113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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